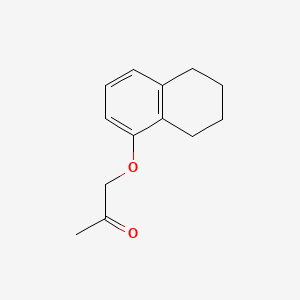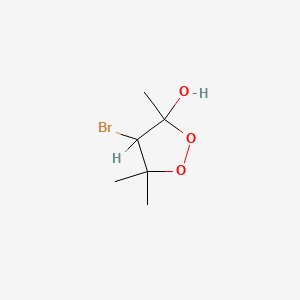
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is an organic compound with a unique structure that includes a bromine atom and a dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol typically involves the bromination of 3,5,5-trimethyl-1,2-dioxolan-3-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher purity and better efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of dioxolane oxides or other related compounds.
Reduction Products: Reduction typically yields 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Applications De Recherche Scientifique
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the dioxolane ring can undergo structural changes, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Similar structure but with a phenol group instead of trimethyl groups.
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group and a dioxolanone ring.
Uniqueness
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is unique due to its specific substitution pattern and the presence of a dioxolane ring. This structure imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
75332-39-7 |
|---|---|
Formule moléculaire |
C6H11BrO3 |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
4-bromo-3,5,5-trimethyldioxolan-3-ol |
InChI |
InChI=1S/C6H11BrO3/c1-5(2)4(7)6(3,8)10-9-5/h4,8H,1-3H3 |
Clé InChI |
FJUSKNXKNCWUDG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OO1)(C)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


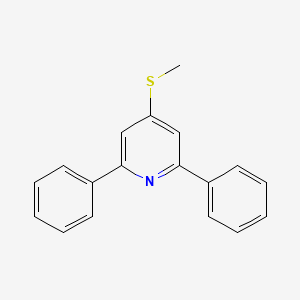
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
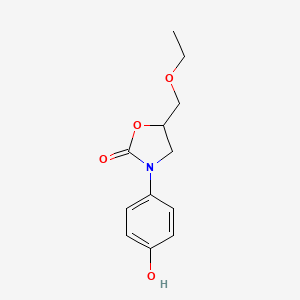


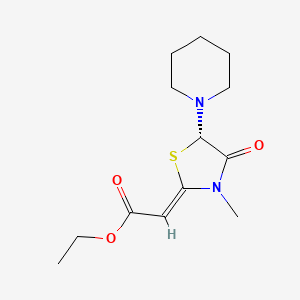
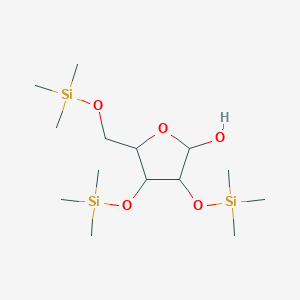
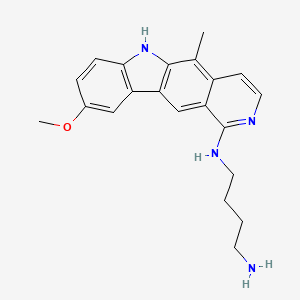
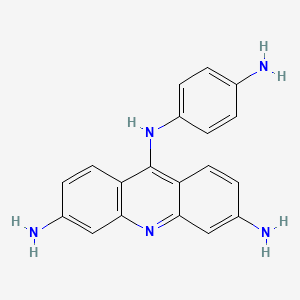
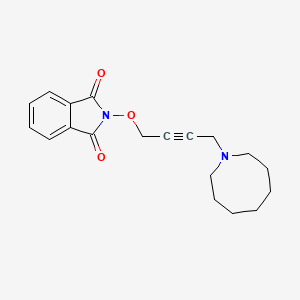
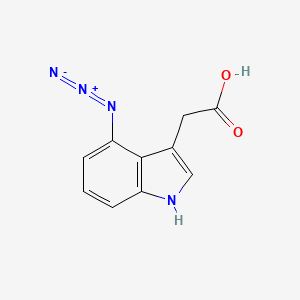

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
